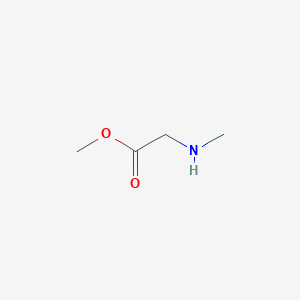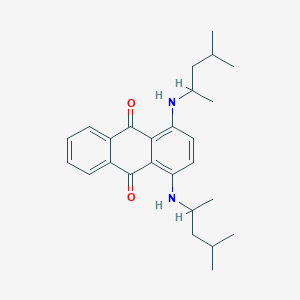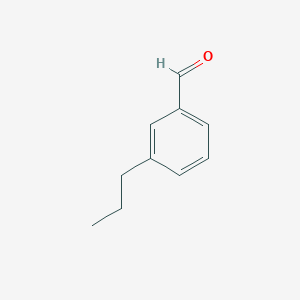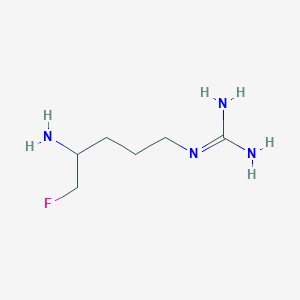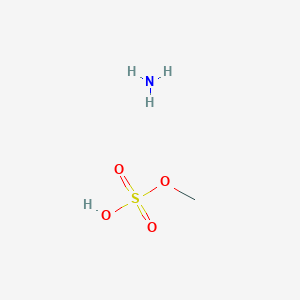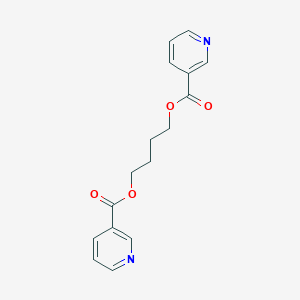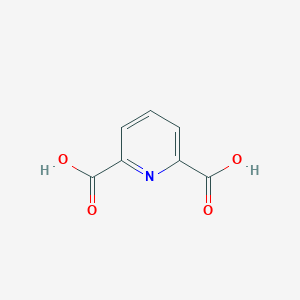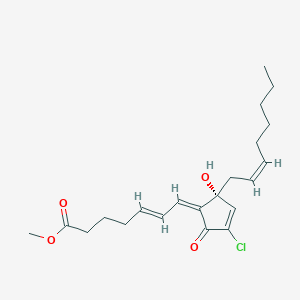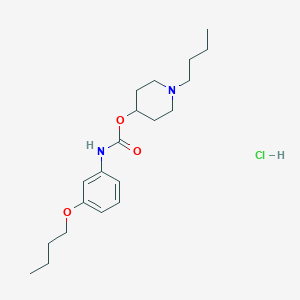
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as JNJ-42153605, is a novel drug candidate that has shown promising results in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mecanismo De Acción
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a PAM of mGluR2, a G protein-coupled receptor that is widely expressed in the brain. PAMs of mGluR2 enhance the activity of the receptor by binding to an allosteric site on the receptor, which leads to an increase in the affinity of the receptor for its endogenous ligand, glutamate. This results in a reduction in the release of glutamate, which is thought to be involved in the pathophysiology of neuropsychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to enhance the activity of mGluR2 in the brain, which leads to a reduction in the release of glutamate. This is thought to have a positive effect on cognitive function and may also have an antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One direction is to conduct clinical trials in humans to determine the safety and efficacy of the drug. Another direction is to study the potential of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in the treatment of other neuropsychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the precise mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride and its effects on the brain.
Métodos De Síntesis
The synthesis of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride was first reported by researchers at Janssen Pharmaceuticals in 2011. The synthesis involves the reaction of 3-butoxyphenyl isocyanate with 1-butyl-4-piperidinol in the presence of hydrochloric acid to form the monohydrochloride salt of Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. The synthesis is relatively simple and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been extensively studied in preclinical models for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. The drug has been shown to have a positive effect on cognitive function, as well as a potential antipsychotic effect. Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has also been shown to reduce anxiety-like behavior in animal models.
Propiedades
Número CAS |
105384-14-3 |
|---|---|
Nombre del producto |
Carbamic acid, (3-butoxyphenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(3-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-5-12-22-13-10-18(11-14-22)25-20(23)21-17-8-7-9-19(16-17)24-15-6-4-2;/h7-9,16,18H,3-6,10-15H2,1-2H3,(H,21,23);1H |
Clave InChI |
AXCCMIYOXQLVAN-UHFFFAOYSA-N |
SMILES |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
SMILES canónico |
CCCC[NH+]1CCC(CC1)OC(=O)NC2=CC(=CC=C2)OCCCC.[Cl-] |
Sinónimos |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-butoxyphenyl)carbama te chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



